molecular formula C9H5ClFN3 B2537948 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine CAS No. 1511587-98-6

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine

Cat. No.: B2537948
CAS No.: 1511587-98-6
M. Wt: 209.61
InChI Key: ALHUUCHSNLLKDG-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is a versatile chemical compound with significant applications in various scientific fields. Its unique structure, combining a pyrimidine ring with a pyridine ring, makes it valuable for research in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-chloro-5-fluoropyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like potassium carbonate.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.

Major Products:

  • Substituted pyrimidines and pyridines, depending on the nucleophile used in substitution reactions.
  • Biaryl compounds in Suzuki-Miyaura coupling reactions .

Scientific Research Applications

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is extensively used in scientific research due to its unique properties:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific receptors or enzymes.

    Agrochemicals: It is used in the development of herbicides and insecticides, contributing to agricultural productivity.

    Materials Science: Its incorporation into polymers and other materials enhances their properties, making them suitable for advanced applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

    2-Chloro-5-fluoropyrimidine: Shares a similar pyrimidine structure but lacks the pyridine ring, making it less versatile in certain applications.

    2-Fluoro-5-chloropyridine: Similar pyridine structure but lacks the pyrimidine ring, limiting its use in some synthetic routes.

Uniqueness: 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine’s combination of pyrimidine and pyridine rings provides unique reactivity and versatility, making it valuable for a wide range of applications in different scientific fields.

Properties

IUPAC Name

4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUUCHSNLLKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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